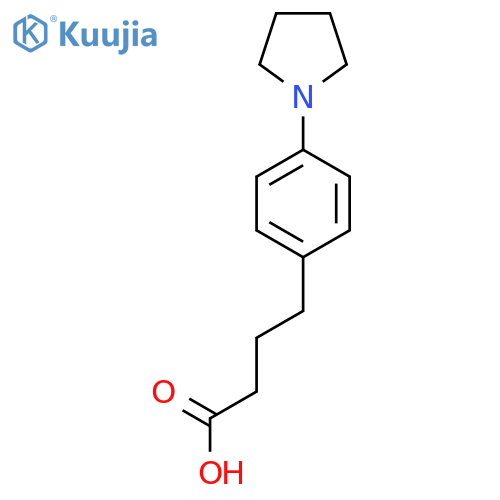Cas no 1512286-98-4 (4-4-(pyrrolidin-1-yl)phenylbutanoic acid)

1512286-98-4 structure
商品名:4-4-(pyrrolidin-1-yl)phenylbutanoic acid
4-4-(pyrrolidin-1-yl)phenylbutanoic acid 化学的及び物理的性質
名前と識別子
-
- 4-4-(pyrrolidin-1-yl)phenylbutanoic acid
- SCHEMBL6625042
- 1512286-98-4
- EN300-1786479
- 4-[4-(pyrrolidin-1-yl)phenyl]butanoic acid
-
- インチ: 1S/C14H19NO2/c16-14(17)5-3-4-12-6-8-13(9-7-12)15-10-1-2-11-15/h6-9H,1-5,10-11H2,(H,16,17)
- InChIKey: QHWNXFINGGCLMY-UHFFFAOYSA-N
- ほほえんだ: OC(CCCC1C=CC(=CC=1)N1CCCC1)=O
計算された属性
- せいみつぶんしりょう: 233.141578849g/mol
- どういたいしつりょう: 233.141578849g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 17
- 回転可能化学結合数: 5
- 複雑さ: 241
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.6
- トポロジー分子極性表面積: 40.5Ų
4-4-(pyrrolidin-1-yl)phenylbutanoic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1786479-0.05g |
4-[4-(pyrrolidin-1-yl)phenyl]butanoic acid |
1512286-98-4 | 0.05g |
$827.0 | 2023-09-19 | ||
| Enamine | EN300-1786479-2.5g |
4-[4-(pyrrolidin-1-yl)phenyl]butanoic acid |
1512286-98-4 | 2.5g |
$1931.0 | 2023-09-19 | ||
| Enamine | EN300-1786479-5g |
4-[4-(pyrrolidin-1-yl)phenyl]butanoic acid |
1512286-98-4 | 5g |
$2858.0 | 2023-09-19 | ||
| Enamine | EN300-1786479-10g |
4-[4-(pyrrolidin-1-yl)phenyl]butanoic acid |
1512286-98-4 | 10g |
$4236.0 | 2023-09-19 | ||
| Enamine | EN300-1786479-0.1g |
4-[4-(pyrrolidin-1-yl)phenyl]butanoic acid |
1512286-98-4 | 0.1g |
$867.0 | 2023-09-19 | ||
| Enamine | EN300-1786479-0.25g |
4-[4-(pyrrolidin-1-yl)phenyl]butanoic acid |
1512286-98-4 | 0.25g |
$906.0 | 2023-09-19 | ||
| Enamine | EN300-1786479-1.0g |
4-[4-(pyrrolidin-1-yl)phenyl]butanoic acid |
1512286-98-4 | 1g |
$986.0 | 2023-06-02 | ||
| Enamine | EN300-1786479-0.5g |
4-[4-(pyrrolidin-1-yl)phenyl]butanoic acid |
1512286-98-4 | 0.5g |
$946.0 | 2023-09-19 | ||
| Enamine | EN300-1786479-5.0g |
4-[4-(pyrrolidin-1-yl)phenyl]butanoic acid |
1512286-98-4 | 5g |
$2858.0 | 2023-06-02 | ||
| Enamine | EN300-1786479-10.0g |
4-[4-(pyrrolidin-1-yl)phenyl]butanoic acid |
1512286-98-4 | 10g |
$4236.0 | 2023-06-02 |
4-4-(pyrrolidin-1-yl)phenylbutanoic acid 関連文献
-
Lei Li,Fangjian Shang,Li Wang,Supeng Pei,Yongming Zhang Energy Environ. Sci., 2010,3, 114-116
-
Kristin H. Loomis,Jonathan L. Kirschman,Sushma Bhosle,Ravi V. Bellamkonda,Philip J. Santangelo J. Mater. Chem. B, 2016,4, 1619-1632
-
Kinga Suwinska,Anthony W. Coleman CrystEngComm, 2008,10, 1302-1304
-
Yue Guo,Bochen Liu,Zhao Chen,Weidong Song,Naifan Tian,Wenhai Wu,Xiaokun Fan,Yunfeng Zhan,Fanyuan Meng,Qingguang Zeng J. Mater. Chem. C, 2021,9, 10381-10387
1512286-98-4 (4-4-(pyrrolidin-1-yl)phenylbutanoic acid) 関連製品
- 2228190-74-5(5-(2-Methoxy-6-methylphenyl)-1,3-oxazol-2-amine)
- 1461705-17-8(1-methyl-1,2,3,4-tetrahydroquinoline-8-sulfonyl chloride)
- 2171626-56-3(2-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylpentanamido}-3,3-dimethylbutanoic acid)
- 1325687-18-0(5-1-(2,6-difluorobenzoyl)azetidin-3-yl-3-(thiophen-2-yl)-1,2,4-oxadiazole)
- 2098078-97-6(2-(1-(2-fluoroethyl)-3-(pyridin-3-yl)-1H-pyrazol-4-yl)acetonitrile)
- 1393590-47-0(2-{(benzyloxy)carbonylamino}-4-(1H-1,2,3,4-tetrazol-1-yl)butanoic acid)
- 2680718-50-5(tert-butyl N-4-(2-bromophenoxy)-3-chlorophenylcarbamate)
- 860786-28-3(2-4-(4-Fluorophenyl)piperazino-4-phenylnicotinonitrile)
- 1694943-94-6(3-{(tert-butoxy)carbonylamino}-3-(4-methyl-1,3-thiazol-2-yl)propanoic acid)
- 1934645-67-6(6-methyl-2H,3H,6H-1lambda6-pyrazolo4,3-d1,2thiazole-1,1,3-trione)
推奨される供給者
atkchemica
ゴールドメンバー
中国のサプライヤー
試薬

Shanghai Xinsi New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

钜澜化工科技(青岛)有限公司
ゴールドメンバー
中国のサプライヤー
大量

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Taian Jiayue Biochemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
